molecular formula C15H19N3O2 B11383717 2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11383717
M. Wt: 273.33 g/mol
InChI Key: FKGKMVUPHGLONJ-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. The presence of the oxadiazole ring imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Butanamide Moiety: The butanamide group can be introduced through amide bond formation reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C15H19N3O2/c1-4-11(5-2)15(19)16-14-13(17-20-18-14)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,18,19)

InChI Key

FKGKMVUPHGLONJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)C

Origin of Product

United States

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